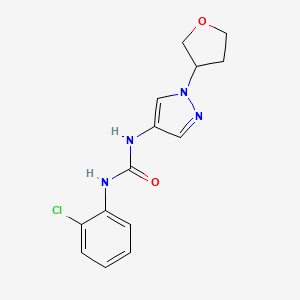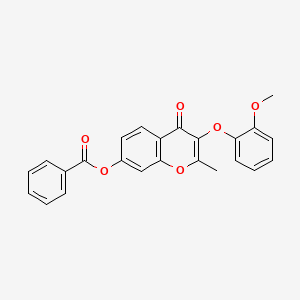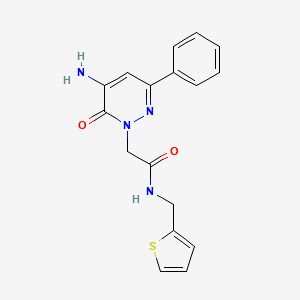
1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as THP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolylurea compounds that have been found to possess various biological activities. THP-1 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Potential Anti-Cancer Applications
Pyrazole derivatives, including compounds structurally similar to 1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, have been synthesized and identified for their potential anti-cancer properties. These compounds have shown promising results in docking studies, suggesting a negative response against human microsomal prostaglandin E synthase 1, which could indicate potential anti-cancer applications. The physico-chemical properties and electronic structure of such compounds have been thoroughly analyzed, showing large oscillator strengths and hyperpolarizabilities, indicating their suitability as photosensitizers in photovoltaic systems and potential in medical applications (Thomas et al., 2019).
Hydrogel Formation and Morphology Tuning
Research on urea derivatives has led to the discovery of hydrogel formation capabilities in acidic environments. The morphology and rheology of these gels can be finely tuned by the identity of the anion present, offering a way to adjust the gels' physical properties for various applications. This characteristic opens avenues for the development of materials with specific mechanical properties for biomedical and technological applications (Lloyd & Steed, 2011).
Antioxidant Activity
A series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and evaluated for their in vitro antioxidant activity. Preliminary structure-activity relationship studies revealed that compounds with selenourea functionality, along with a halogen group, exhibited potent antioxidant activity. These findings highlight the potential of such compounds as new classes of antioxidant agents, meriting further investigation for therapeutic applications (Reddy et al., 2015).
Molecular Docking and Biological Evaluation
The structural and electronic properties of compounds related to 1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea have been comprehensively analyzed, demonstrating their potential in biological applications. Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, indicating their potential as lead compounds for the development of new therapeutic agents. Their high first and second hyperpolarizabilities suggest applications in nonlinear optics and as candidates for optoelectronic device fabrication (ShanaParveen et al., 2016).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-3-1-2-4-13(12)18-14(20)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWFLYJNVXCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)

![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)